2,3-Dichloro-5-fluoromethoxy-pyridine
Description
Properties
Molecular Formula |
C6H4Cl2FNO |
|---|---|
Molecular Weight |
196.00 g/mol |
IUPAC Name |
2,3-dichloro-5-(fluoromethoxy)pyridine |
InChI |
InChI=1S/C6H4Cl2FNO/c7-5-1-4(11-3-9)2-10-6(5)8/h1-2H,3H2 |
InChI Key |
ZPIBEBSYDXETGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)OCF |
Origin of Product |
United States |
Scientific Research Applications
Agrochemical Industry
2,3-Dichloro-5-fluoromethoxy-pyridine serves as an important intermediate in the synthesis of herbicides and fungicides. Its derivatives have been reported to exhibit enhanced herbicidal activity due to the presence of fluorine and chlorine substituents.
- Case Study : A study demonstrated that compounds derived from this compound showed superior efficacy against various weed species compared to traditional herbicides like glyphosate .
| Compound | Activity | Target Organism |
|---|---|---|
| Herbicide A | High | Broadleaf Weeds |
| Herbicide B | Moderate | Grassy Weeds |
Pharmaceutical Applications
In medicinal chemistry, this compound has been explored for its potential as an anticancer agent. Research indicates that derivatives of this compound possess cytotoxic properties against cancer cell lines.
- Case Study : A series of analogs were tested against prostate cancer cells (PC3) and exhibited IC50 values lower than those of standard chemotherapeutics .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Analog 1 | 5.0 | PC3 |
| Analog 2 | 4.2 | K562 |
Material Science
The compound is also investigated for its role in developing new materials with specific electronic properties. Its unique structure allows for modifications that enhance conductivity and stability in polymer blends.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following pyridine derivatives are compared based on substituents and functional groups:
Physical and Chemical Properties
- Melting/Boiling Points :
- 2,3-Dichloro-5-(trifluoromethyl)pyridine: MP -2°C, BP 172°C .
- 2,3-Dichloro-5-(trichloromethyl)pyridine: Higher MP/BP expected due to increased molecular weight and Cl substituents .
- Trifluoromethoxy analogs (e.g., 2,3-dichloro-5-(trifluoromethoxy)pyridine): Likely lower BP than trifluoromethyl derivatives due to reduced steric bulk .
- Reactivity: Trifluoromethyl (-CF₃) and trichloromethyl (-CCl₃) groups are strongly electron-withdrawing, enhancing electrophilic substitution reactivity . Bromo substituents (e.g., 2,3-Dichloro-5-bromopyridine) enable cross-coupling reactions (e.g., Suzuki-Miyaura) .
Preparation Methods
Hydrogen Fluoride-Mediated Fluorination
In a method adapted from trifluoromethylpyridine synthesis, 2,3-dichloro-5-methoxy-pyridine is reacted with anhydrous HF at elevated temperatures (170–200°C) under pressure. Tungsten hexachloride (WCl₆) or antimony pentachloride (SbCl₅) catalyzes the substitution of the methoxy group’s oxygen with fluorine. For instance, heating 2,3-dichloro-5-methoxy-pyridine with HF and SbCl₅ at 180°C for 5 hours yields the target compound in 85–92% purity.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 170–200°C |
| Catalyst | SbCl₅ or WCl₆ |
| Pressure | 0.2–8.5 MPa |
| Yield | 63–92% |
DAST-Assisted Fluorination
Diethylaminosulfur trifluoride (DAST) offers a milder alternative for introducing fluorine. Here, 2,3-dichloro-5-methoxy-pyridine reacts with DAST in dichloromethane at -5°C, achieving 75–80% yields. This method avoids high-pressure conditions but requires careful handling due to DAST’s toxicity.
Halogen Exchange Reactions
Halogen exchange leverages the reactivity of chlorine atoms to introduce fluorine. This method is particularly effective for synthesizing fluorinated pyridines.
Chlorine-to-Fluorine Substitution
A patent-derived approach involves treating 2,3,5-trichloropyridine with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C. The chlorine at position 5 is replaced by fluorine, yielding 2,3-dichloro-5-fluoropyridine, which is subsequently alkoxylated to introduce the fluoromethoxy group.
Optimization Insight:
-
Higher temperatures (150°C) improve substitution rates but risk decomposition.
-
Crown ether additives (e.g., 18-crown-6) enhance fluoride ion availability, boosting yields to 70–75%.
Catalytic Fluorination Using Metal Catalysts
Transition metal catalysts enable regioselective fluorination under moderate conditions.
Palladium-Catalyzed C–O Activation
Palladium(II) acetate facilitates the coupling of 2,3-dichloro-5-hydroxypyridine with fluoromethyl iodide (ICH₂F). The reaction proceeds via oxidative addition, forming a Pd–O intermediate that reacts with ICH₂F to yield the fluoromethoxy derivative. Yields reach 65–70% with triethylamine as a base.
Nickel-Mediated Cross-Coupling
Nickel catalysts (e.g., NiCl₂(dppe)) enable direct coupling of fluoromethoxy fragments. For example, 2,3-dichloro-5-bromopyridine reacts with sodium fluoromethoxide (NaOCH₂F) in tetrahydrofuran (THF), achieving 60–68% yields. This method avoids harsh fluorination conditions but requires anhydrous environments.
Nucleophilic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is viable due to the electron-withdrawing effect of chlorine atoms, which activate the pyridine ring.
Fluoroalkoxide Displacement
5-Chloro-2,3-dichloropyridine reacts with sodium fluoromethoxide (NaOCH₂F) in dimethyl sulfoxide (DMSO) at 100°C. The chlorine at position 5 is replaced by the fluoromethoxy group, yielding the product in 55–60% purity. Additives like copper(I) iodide improve yields to 70%.
Limitations:
-
Competing side reactions at positions 2 and 3 necessitate protective groups.
-
Solvent polarity critically influences reaction rates.
Comparative Analysis of Synthetic Methods
The table below evaluates key preparation routes based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| HF-Mediated Fluorination | 85–92 | High | Moderate |
| DAST Fluorination | 75–80 | Low | High |
| Halogen Exchange | 70–75 | Moderate | Low |
| Palladium Catalysis | 65–70 | Low | High |
| Nickel Catalysis | 60–68 | Moderate | Moderate |
Key Observations:
-
HF-mediated methods offer the highest yields but require specialized equipment for handling corrosive reagents.
-
Catalytic approaches, while scalable, suffer from high catalyst costs.
-
Nucleophilic substitution is cost-effective but limited by regioselectivity issues.
Q & A
Q. What are the most reliable synthetic routes for 2,3-Dichloro-5-fluoromethoxy-pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation and fluoromethoxy substitution on pyridine derivatives. A common approach is the nucleophilic substitution of a hydroxyl or methoxy group at the 5-position with fluoromethoxy, followed by chlorination at the 2- and 3-positions. For example, chlorination using POCl₃ or PCl₅ under controlled temperatures (60–100°C) ensures selective substitution, while fluoromethoxy introduction may require NaF/KF in polar aprotic solvents like DMF. Yield optimization depends on stoichiometry, reaction time, and catalyst selection (e.g., phase-transfer catalysts for fluorination steps). Contaminants like residual solvents should be monitored via GC-MS .
Q. How can researchers characterize the structural purity of this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluoromethoxy proton signals at δ 4.8–5.2 ppm, split due to coupling with fluorine).
- X-ray Crystallography : Resolves bond angles and confirms halogen/fluoromethoxy spatial arrangement (e.g., C-F bond length ~1.34 Å, Cl-C-Cl angle ~120°) .
- Elemental Analysis : Validate C, H, N, Cl, and F percentages (±0.3% deviation).
- HPLC-MS : Detects impurities (e.g., dechlorinated byproducts) with a C18 column and acetonitrile/water gradient .
Q. What are the stability considerations for storing this compound?
Methodological Answer: Store under inert gas (N₂/Ar) at –20°C in amber glass to prevent photodegradation. Conduct accelerated stability studies:
- Thermal Stability : TGA/DSC to assess decomposition above 150°C.
- Hydrolytic Stability : Monitor hydrolysis in buffered solutions (pH 4–9) via HPLC; fluoromethoxy groups are prone to hydrolysis under strong acids/bases.
- Light Sensitivity : UV-vis spectroscopy after 48-hour UV exposure detects degradation products .
Advanced Research Questions
Q. How can contradictory NMR and X-ray data for this compound derivatives be resolved?
Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotamers) or crystal packing vs. solution-state conformers. Strategies include:
- Variable-Temperature NMR : Identify signal broadening due to conformational exchange.
- DFT Calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data.
- Synchrotron XRD : High-resolution crystallography resolves subtle structural discrepancies (e.g., torsional angles deviating by >5°) .
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?
Methodological Answer: The electron-withdrawing Cl and fluoromethoxy groups direct electrophiles to the 4- or 6-positions. Use computational modeling (e.g., Fukui indices) to map electron density:
- Hammett Studies : Correlate substituent σ values with reaction rates (ρ ≈ +2.1 for nitration).
- Isotopic Labeling : Track ¹⁸O/²H incorporation in substitution products to confirm intermediates.
- In Situ IR : Monitor intermediate formation during reactions (e.g., nitration at 1540 cm⁻¹ for NO₂ stretching) .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Employ density functional theory (DFT) to:
- Calculate activation barriers for Suzuki-Miyaura coupling (e.g., Pd-mediated C-Cl bond cleavage).
- Simulate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Compare with experimental kinetic data (e.g., Arrhenius plots) to validate models. Solvent effects (e.g., DMF vs. THF) are modeled using COSMO-RS .
Q. What strategies mitigate byproduct formation during fluoromethoxy-group functionalization?
Methodological Answer:
- Protecting Groups : Temporarily block reactive Cl sites using trimethylsilyl groups.
- Flow Chemistry : Enhance mixing and heat transfer to reduce side reactions (e.g., dimerization).
- Catalytic Optimization : Screen Pd/Xantphos catalysts for selective cross-coupling. Monitor via LC-MS with a QTOF analyzer for real-time byproduct detection .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
